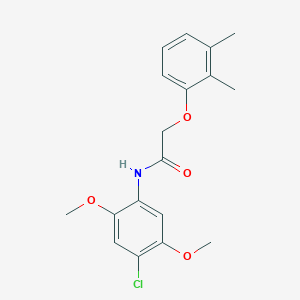

![molecular formula C15H13ClN2O2 B5557784 1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557784.png)

1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions, where a primary aromatic amine reacts with carboxylic acid derivatives under specific conditions. For example, the synthesis of similar compounds has been demonstrated through the condensation of ortho-phenylenediamines with ethyl 4-chloro-3-oxobutanoate, providing a novel and straightforward approach to substituted 1H-benzimidazoles (Dayakar et al., 2015). Such methods could potentially be adapted for the synthesis of 1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one, utilizing appropriate starting materials and conditions to introduce the chlorophenoxyethyl group.

Molecular Structure Analysis

Benzimidazole derivatives often exhibit planar structures due to the aromatic nature of the benzimidazole core. For instance, the molecular structure of related compounds, such as 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole, has been studied, revealing that the benzimidazole ring system is planar, which is a common feature among such molecules (Kaynak et al., 2008). This planarity plays a crucial role in the compound's reactivity and interactions with other molecules.

Chemical Reactions and Properties

Benzimidazole derivatives are known to participate in various chemical reactions, including alkylation, acylation, and coupling reactions. Their reactivity can be influenced by substituents on the benzimidazole ring. For example, the alkylation of benzimidazoles has been explored, showing that the introduction of substituents can affect the yield of substitution reactions (Zorina et al., 1988). Such reactions could be relevant for further functionalization of 1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one.

科学的研究の応用

H1-antihistaminic Agents

The synthesis and testing of a series of 2-(4-substituted-1-piperazinyl)benzimidazoles for H1-antihistaminic activity have been explored. It was found that the oxygen atom in the 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus significantly enhances antihistaminic activity, especially in vivo. This highlights the potential of such compounds in developing more potent antihistaminic agents (Iemura et al., 1986).

Antiviral Compounds

Research on 1-(hydroxyalkyl)-1H-benzimidazoles has revealed their effectiveness against herpes simplex virus and poliovirus, indicating the utility of such compounds in antiviral therapy. This underscores the importance of benzimidazole derivatives in the search for new antiviral agents (Garuti et al., 1982).

Polymer Synthesis

The role of benzimidazole derivatives in polymer science is demonstrated through the synthesis and characterization of novel aromatic polyimides. These polymers exhibit enhanced solubility in organic solvents and high thermal stability, making them suitable for high-performance applications in materials science (Butt et al., 2005).

Catalysis

In the field of catalysis, benzimidazole derivatives have been identified as efficient ligands for copper-catalyzed N-arylation of imidazoles and benzimidazoles. This advancement offers a more environmentally friendly and versatile approach to the synthesis of heteroaromatic compounds, which are crucial in pharmaceuticals and agrochemicals (Altman et al., 2007).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Some benzimidazole derivatives are known to be toxic, while others are used as drugs . Without specific toxicity data for this compound, it’s important to handle it with caution.

特性

IUPAC Name |

3-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c16-11-5-7-12(8-6-11)20-10-9-18-14-4-2-1-3-13(14)17-15(18)19/h1-8H,9-10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPWCWWBXXNIRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)N2CCOC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5557702.png)

![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5557710.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5557724.png)

![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(2-pyrimidinyloxy)acetamide](/img/structure/B5557734.png)

![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]piperidin-4-amine](/img/structure/B5557737.png)

![(3aS*,6aS*)-2-methyl-5-(5-methyl-1,3,4-thiadiazol-2-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5557755.png)

![1-methyl-3-[(4-nitrobenzylidene)amino]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5557765.png)

![4-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5557773.png)

![4-{3-[(3-benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5557775.png)

![4-methoxy-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B5557782.png)

![1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557786.png)

![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5557794.png)